

Application Note: Copper-Free Click Chemistry Protocols for Cyanine3.5 Azide

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Compound of Interest

Compound Name: Cyanine3.5 azide

Cat. No.: B15497629

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Introduction

Cyanine3.5 (Cy3.[1][2][3][4]5) azide is a versatile, orange-red fluorescent probe widely utilized in multi-color imaging and flow cytometry. Its spectral emission (~596–604 nm) fills the critical gap between standard Cy3 and Cy5 channels, allowing for high-contrast multiplexing.

This guide details the Copper-Free Click Chemistry (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC) protocol.[5][6][7][8][9] Unlike the copper-catalyzed variant (CuAAC), SPAAC eliminates the need for cytotoxic copper catalysts, making it the gold standard for labeling live cells, sensitive proteins, and nucleic acids where structural integrity is paramount.

Core Advantages of SPAAC with Cy3.5 Azide

- **Biocompatibility:** Zero copper toxicity; ideal for in vivo or live-cell applications.[10]
- **Bioorthogonality:** The azide-DBCO reaction is highly specific and inert to biological functional groups (amines, thiols, carboxyls).[5][6][7][8][10]
- **Fast Kinetics:** The strain energy in the cyclooctyne ring (DBCO/BCN) drives rapid reaction rates without external heat or catalysts.

Technical Specifications: Cyanine3.5 Azide[1][12] [13]

| Property | Specification | Notes |
|-------------------|--|---|
| Molecular Weight | ~675.31 g/mol | Varies slightly by counterion (e.g., chloride vs. perchlorate). [11] |
| Excitation Max | 581 nm | Compatible with 561 nm or 594 nm lasers. |
| Emission Max | 596 nm | Detectable in the Texas Red / mCherry channel. |
| Extinction Coeff. | 116,000 L[4][11]·mol ⁻¹ ·cm ⁻¹ | High molar absorptivity leads to bright signal. |
| Solubility | Organic (DMSO, DMF) | Critical: Dissolve in organic solvent first; poor water solubility.[11] |
| Reactive Group | Azide (-N ₃) | Reacts with DBCO, BCN, or terminal Alkynes (with Cu). |

Mechanism of Action: SPAAC

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the potential energy stored within the strained cyclooctyne ring (typically DBCO).[5] When the azide group of Cy3.5 encounters the DBCO moiety, the ring strain is released to form a stable 1,2,3-triazole linkage.



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Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The reaction proceeds spontaneously due to the release of ring strain from the DBCO moiety.

Protocol 1: Labeling DBCO-Modified Proteins

This protocol describes the conjugation of Cy3.5 azide to an antibody or protein previously modified with a DBCO crosslinker (e.g., DBCO-NHS ester).

Materials Required[4][6][7][9][11][12][15][16]

- Target: DBCO-functionalized protein (1–5 mg/mL in PBS, pH 7.4).
- Probe: **Cyanine3.5 azide** (10 mM stock in DMSO).
- Solvent: Anhydrous DMSO or DMF.
- Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.

Step-by-Step Methodology

1. Preparation of Cy3.5 Azide Stock

- Dissolve 1 mg of **Cyanine3.5 azide** in the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
- Note: Store aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Reaction Setup

- Calculate the molar excess.[12] For proteins, a 1.5 to 3-fold molar excess of Cy3.5 azide over the DBCO groups is recommended to drive the reaction to completion.
- Example Calculation:
 - Protein: 100 µL of IgG (150 kDa) at 2 mg/mL = 1.33 nmol.
 - Assume ~4 DBCOs per antibody (Degree of Labeling, DOL = 4) -> 5.32 nmol DBCO groups.

- Target 2x excess of dye: Need 10.64 nmol Cy3.5 azide.
- Volume of 10 mM stock: $10.64 \text{ nmol} / 10,000 \text{ pmol}/\mu\text{L} \approx 1.06 \mu\text{L}$.

3. Incubation

- Add the calculated volume of Cy3.5 azide slowly to the protein solution while gently vortexing.
- Critical: Ensure the final organic solvent concentration (DMSO) remains <10% (ideally <5%) to prevent protein precipitation.
- Incubate the mixture for 4 hours at room temperature or overnight at 4°C in the dark.

4. Purification

- Remove unreacted dye using a desalting spin column (e.g., Zeba Spin, 7K MWCO) equilibrated with PBS.
- Why: Free dye will cause high background in imaging. The large molecular weight difference makes size exclusion chromatography (SEC) highly effective.

5. Degree of Labeling (DOL) Determination

- Measure absorbance at 280 nm () and 581 nm ().
- Use the following formula:
- Constants:
 - $\epsilon_{280}(\text{Cy3.5}) = 116,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$
 - (Correction Factor for Cy3.5 at 280 nm) ≈ 0.22 (check specific CoA)

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(IgG) $\approx 210,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ [11]

Protocol 2: Labeling DBCO-Modified Oligonucleotides

Oligonucleotides are often labeled for use as hybridization probes. The conditions differ slightly from proteins due to the robust nature of DNA/RNA.

Step-by-Step Methodology

1. Reaction Mix

- Dissolve the DBCO-modified oligonucleotide in water or buffer (pH 7.0–8.5).
- Add 5–10 equivalents of **Cyanine3.5 azide** (dissolved in DMSO).
- Optimization: Oligos tolerate higher organic solvent concentrations (up to 50% DMSO) which helps solubilize the hydrophobic Cy3.5 dye, improving reaction efficiency.

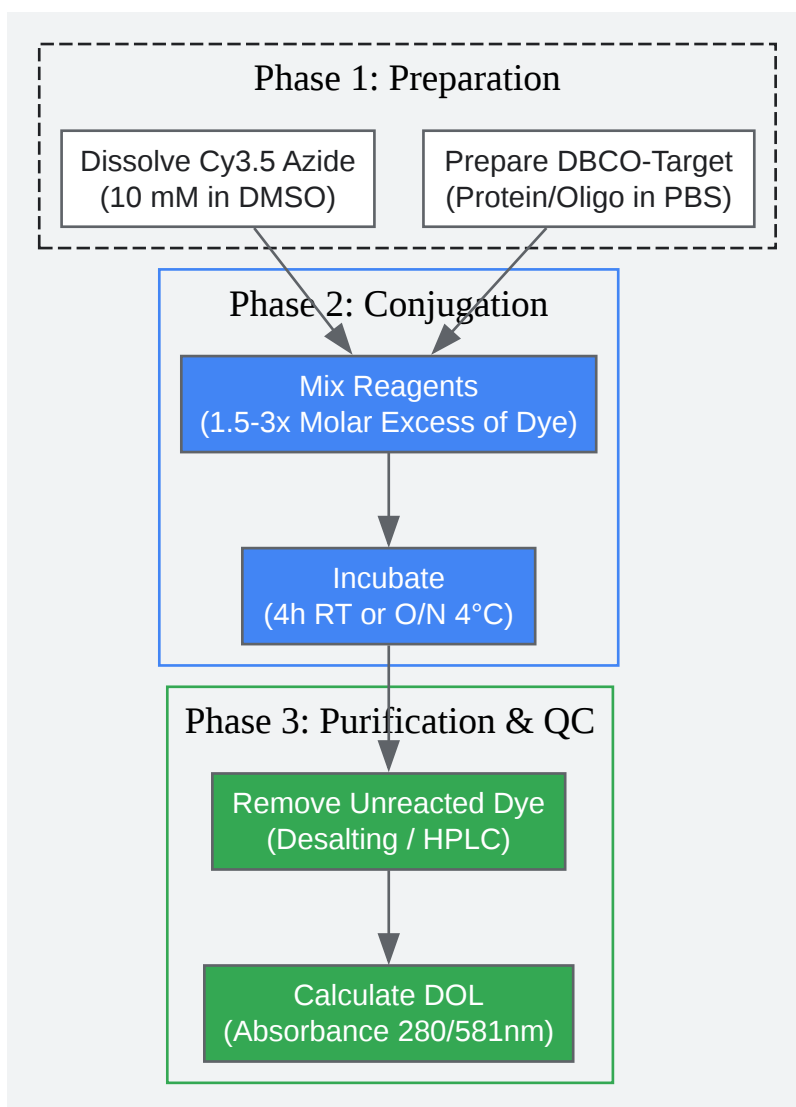
2. Incubation

- Incubate for 4–12 hours at room temperature with agitation.
- Tip: Heating to 37°C can accelerate the reaction if the oligo is stable.

3. Purification

- Ethanol Precipitation: Add 0.1 volume of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of cold absolute ethanol. Incubate at -20°C for 30 mins, spin at 12,000xg for 15 mins. The labeled oligo precipitates; unreacted dye remains in the supernatant.
- HPLC: For high purity (required for therapeutic or diagnostic use), purify via Reverse-Phase HPLC (C18 column).

Experimental Workflow Diagram



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Figure 2: General workflow for copper-free labeling of biomolecules with **Cyanine3.5 azide**.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |
|---------------------------|---------------------------------------|---|
| Precipitation in Reaction | Organic solvent % too high. | Keep DMSO/DMF <10% for proteins. Add dye slowly while vortexing. |
| Low Labeling Efficiency | Hydrolysis of DBCO; Steric hindrance. | Use fresh DBCO reagents. Increase dye molar excess (up to 10x).[13][12] Increase incubation time. |
| High Background Signal | Incomplete removal of free dye. | Perform a second desalting step or use dialysis.[6] |
| Dye Aggregation | Dye stock is old or hydrated. | Use anhydrous DMSO.[12] Store stock with desiccant at -20°C. |

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